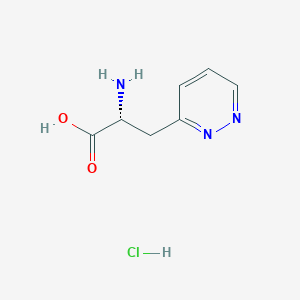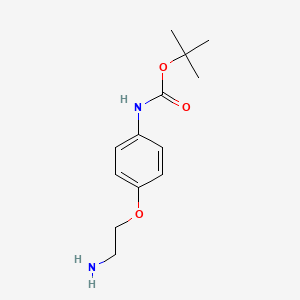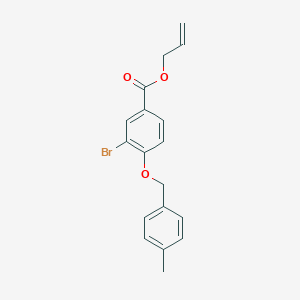
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a bromine atom, and a 4-methylbenzyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the following steps:
Allylation: The allyl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Etherification: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl alcohol and a suitable dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium cyanide (NaCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the allyl group can participate in electrophilic or nucleophilic interactions, while the benzoate moiety can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate: Similar structure but with a decyloxy group instead of a methylbenzyl group.
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl group and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C18H17BrO3 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
prop-2-enyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
InChI-Schlüssel |
DTXPVDGUWMYVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


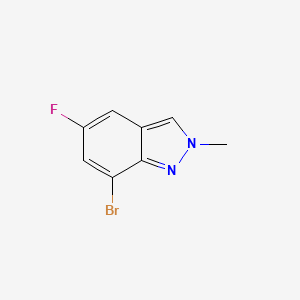
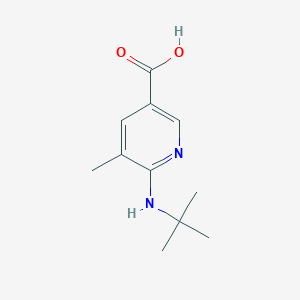

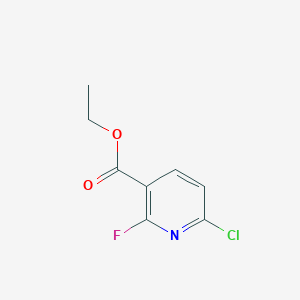
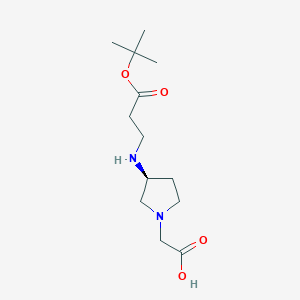
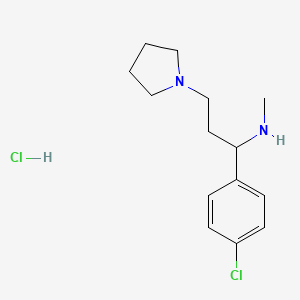
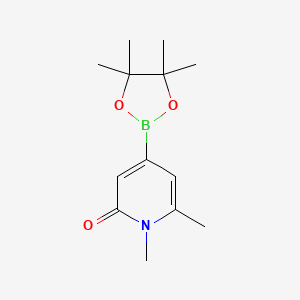
amine](/img/structure/B13002402.png)
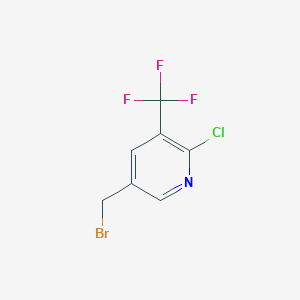

![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)

